molecular formula C19H17BrN2O3 B2879796 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 385406-13-3

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Katalognummer B2879796
CAS-Nummer: 385406-13-3
Molekulargewicht: 401.26
InChI-Schlüssel: NZAVOFJCIPEOMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compounds like the one you mentioned often belong to a class of organic compounds known as pyrazolines . Pyrazolines are nitrogen-based hetero-aromatic compounds that have been used as scaffolds for the synthesis and development of many new promising drugs .


Molecular Structure Analysis

The molecular structure of such compounds typically includes a pyrazoline core, which is a five-membered ring with two nitrogen atoms . Additionally, the presence of the phenyl groups and the bromine atom likely contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

Pyrazoline derivatives have been reported to exhibit a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially affect its solubility .

Wissenschaftliche Forschungsanwendungen

  • NMDA Receptor Antagonists : A study by (Acker et al., 2011) identified a new class of N-methyl-d-aspartate (NMDA) receptor antagonists, including a compound similar to 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. This compound showed selective inhibition of certain NMDA receptor subunits and may provide insights into developing new neurological disorder treatments.

  • Antimicrobial Activity : Research on pyrazolocarboxylic acid derivatives, including compounds structurally related to 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, showed high antimicrobial activity against E. coli and St. aureus strains (Pimenova & Voronina, 2001). This suggests potential applications in developing new antimicrobial agents.

  • Glycolic Acid Oxidase Inhibitors : A study by (Williams et al., 1983) found that certain 4-substituted 2,4-dioxobutanoic acids, similar in structure to the compound , are potent inhibitors of glycolic acid oxidase. This enzyme plays a role in various metabolic pathways, indicating potential applications in metabolic research and therapy.

  • Synthesis and Characterization of Pyrazole Derivatives : Research focused on synthesizing and characterizing pyrazole derivatives, closely related to the compound , provided insights into their structural and chemical properties. These studies contribute to understanding such compounds' potential applications in various fields, including materials science and drug design (Naveen et al., 2021).

  • Biomedical Applications : A study on a compound structurally similar to 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid explored its potential in various biomedical applications, especially in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).

  • Synthesis of Fused and Spiro Heterocyclic Systems : The compound was used in synthesizing new fused and spiro heterocyclic systems, indicating its utility in creating complex chemical structures with potential applications in pharmaceuticals and material science (Abdel-rahman et al., 2004).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various biological targets, including enzymes and receptors

Mode of Action

It’s known that such compounds can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt that pathway and affect downstream processes

Pharmacokinetics

The lipophilic character of similar compounds has been linked to their antimicrobial effect

Result of Action

Similar compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy may be influenced by factors such as the concentration of the compound and the presence of other competing molecules .

Safety and Hazards

As with any chemical compound, handling “4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin or eyes .

Zukünftige Richtungen

The future research directions for such compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by pyrazoline derivatives, they could be promising candidates for the development of new drugs .

Eigenschaften

IUPAC Name

4-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c20-15-8-6-14(7-9-15)17-12-16(13-4-2-1-3-5-13)21-22(17)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAVOFJCIPEOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.